molecular formula C19H26O3 B12391489 Isograndifoliol

Isograndifoliol

Cat. No.: B12391489
M. Wt: 302.4 g/mol
InChI Key: LZLHHGFIKUAWST-LPHOPBHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isograndifoliol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its inhibitory effects on enzymes.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Isograndifoliol exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, a neurotransmitter. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also exhibits vasorelaxant effects by modulating calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(4aS,11bR)-9-hydroxy-11b-(hydroxymethyl)-4,4,8-trimethyl-1,2,3,4a,5,6-hexahydrocyclohepta[a]naphthalen-10-one

InChI

InChI=1S/C19H26O3/c1-12-9-13-5-6-16-18(2,3)7-4-8-19(16,11-20)14(13)10-15(21)17(12)22/h9-10,16,20H,4-8,11H2,1-3H3,(H,21,22)/t16-,19-/m0/s1

InChI Key

LZLHHGFIKUAWST-LPHOPBHVSA-N

Isomeric SMILES

CC1=C(C(=O)C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O

Canonical SMILES

CC1=C(C(=O)C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O

Origin of Product

United States

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